molecular formula C10H14N4O B14384387 5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 89732-00-3

5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B14384387
CAS No.: 89732-00-3
M. Wt: 206.24 g/mol
InChI Key: NURNTGWVOTVFMS-UHFFFAOYSA-N
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Description

5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another approach is the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole-1-carboxamide is synthesized by reacting 1-indanone derivatives with nucleophiles .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. Multicomponent reactions (MCRs) are often employed in industrial settings due to their efficiency and sustainability . These reactions allow for the simultaneous combination of multiple starting materials to produce the desired compound in a single step.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, which have significant biological and pharmacological activities .

Mechanism of Action

The mechanism of action of 5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules, thereby maintaining intestinal homeostasis and impacting liver metabolism and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide stands out due to its unique combination of amino and carboxamide groups on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89732-00-3

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

5,6-diamino-N-methyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C10H14N4O/c1-13-10(15)14-3-2-6-4-7(11)8(12)5-9(6)14/h4-5H,2-3,11-12H2,1H3,(H,13,15)

InChI Key

NURNTGWVOTVFMS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCC2=CC(=C(C=C21)N)N

Origin of Product

United States

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